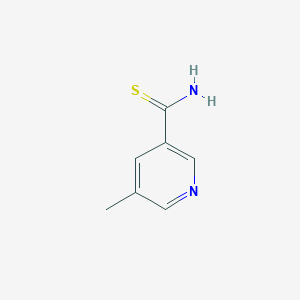
5-Methylpyridine-3-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylpyridine-3-carbothioamide is an organic compound belonging to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the 5-position and a carbothioamide group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyridine-3-carbothioamide typically involves the reaction of 5-methylpyridine with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 5-Methylpyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The methyl and carbothioamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
5-Methylpyridine-3-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Methylpyridine-3-carbothioamide involves its interaction with various molecular targets. The carbothioamide group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The pyridine ring can participate in π-π interactions and electron donation, further modulating its effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
5-Methylpyridine-2-carbothioamide: Similar structure but with the carbothioamide group at the 2-position.
5-Methylpyridine-4-carbothioamide: Carbothioamide group at the 4-position.
2,5-Dimethylpyridine-3-carbothioamide: Additional methyl group at the 2-position.
Uniqueness: 5-Methylpyridine-3-carbothioamide is unique due to the specific positioning of the methyl and carbothioamide groups, which influences its reactivity and biological activity
特性
CAS番号 |
79048-97-8 |
|---|---|
分子式 |
C7H8N2S |
分子量 |
152.22 g/mol |
IUPAC名 |
5-methylpyridine-3-carbothioamide |
InChI |
InChI=1S/C7H8N2S/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3,(H2,8,10) |
InChIキー |
GNFAWEOZOWQXRW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


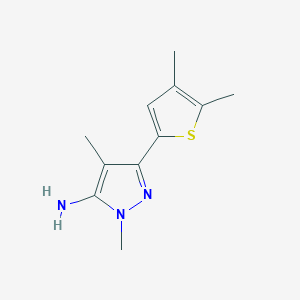

amino}cyclohexane-1-carboxylicacid](/img/structure/B13520164.png)


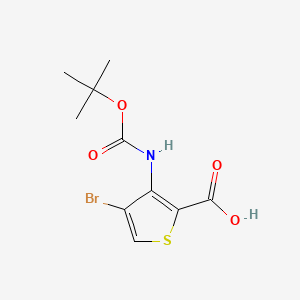
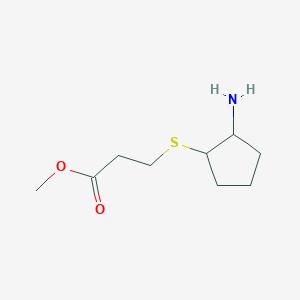
![3-Methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid](/img/structure/B13520201.png)

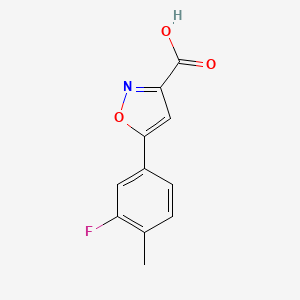
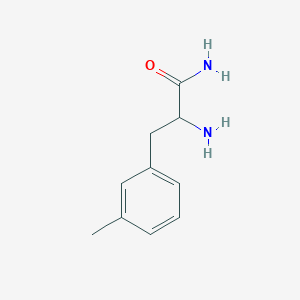
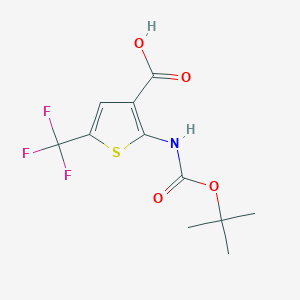
![4-{[(Tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoicacid](/img/structure/B13520217.png)
![1-(1-(Pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one](/img/structure/B13520222.png)
